2-Chloro-5-{5-[(2,4-dioxo-1,5-dioxaspiro[5.5]undec-3-ylidene)methyl]furan-2-yl}benzoic acid
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Overview
Description
2-CHLORO-5-[5-({2,4-DIOXO-1,5-DIOXASPIRO[55]UNDECAN-3-YLIDENE}METHYL)FURAN-2-YL]BENZOIC ACID is a complex organic compound with a unique structure that includes a spirocyclic system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-5-[5-({2,4-DIOXO-1,5-DIOXASPIRO[5.5]UNDECAN-3-YLIDENE}METHYL)FURAN-2-YL]BENZOIC ACID involves multiple steps. One common method includes the reaction of 2-chlorobenzoic acid with a furan derivative under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using automated systems to control reaction conditions and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-5-[5-({2,4-DIOXO-1,5-DIOXASPIRO[5.5]UNDECAN-3-YLIDENE}METHYL)FURAN-2-YL]BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reactions are typically carried out under controlled temperature and pressure to ensure high yield and selectivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an alcohol derivative .
Scientific Research Applications
2-CHLORO-5-[5-({2,4-DIOXO-1,5-DIOXASPIRO[5.5]UNDECAN-3-YLIDENE}METHYL)FURAN-2-YL]BENZOIC ACID has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including its ability to inhibit certain enzymes or pathways involved in disease processes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-CHLORO-5-[5-({2,4-DIOXO-1,5-DIOXASPIRO[5.5]UNDECAN-3-YLIDENE}METHYL)FURAN-2-YL]BENZOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. The exact mechanism depends on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: Used as a reagent for the phosphitylation of alcohols and heteroatomic nucleophiles.
2-chloro-5-(3,6-dihydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidinyl)-4-fluorobenzoic acid:
Uniqueness
2-CHLORO-5-[5-({2,4-DIOXO-1,5-DIOXASPIRO[5.5]UNDECAN-3-YLIDENE}METHYL)FURAN-2-YL]BENZOIC ACID is unique due to its spirocyclic system and the combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C21H17ClO7 |
---|---|
Molecular Weight |
416.8 g/mol |
IUPAC Name |
2-chloro-5-[5-[(2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C21H17ClO7/c22-16-6-4-12(10-14(16)18(23)24)17-7-5-13(27-17)11-15-19(25)28-21(29-20(15)26)8-2-1-3-9-21/h4-7,10-11H,1-3,8-9H2,(H,23,24) |
InChI Key |
IFERGGRRAKQXDO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)OC(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)C(=O)O)C(=O)O2 |
Origin of Product |
United States |
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